molecular formula C15H13ClFN3O3 B5019823 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide

Cat. No. B5019823
M. Wt: 337.73 g/mol
InChI Key: HKVMKRPRUFOGSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The nitro group could be introduced through nitration, the amino group through amination, and the halogens through halogenation. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the amino group, the nitro group, and the halogens. The exact three-dimensional structure would depend on the specific arrangement of these groups around the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The nitro group could undergo reduction to form an amino group. The amino group could react with acids to form amides. The halogens could potentially be replaced through nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar nitro, amino, and amide groups would likely make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards, toxicity hazards, and environmental hazards .

properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3/c16-10-5-6-13(14(9-10)20(22)23)18-7-8-19-15(21)11-3-1-2-4-12(11)17/h1-6,9,18H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVMKRPRUFOGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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